molecular formula C22H32F9N3O7 B15119352 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)

1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)

Cat. No.: B15119352
M. Wt: 621.5 g/mol
InChI Key: DGWMCPLTRQSQAW-UHFFFAOYSA-N
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Description

1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes piperidine and piperazine rings, which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidin-4-yloxy intermediate: This involves the reaction of piperidine with an appropriate alkylating agent to introduce the but-2-yn-1-yl group.

    Coupling with piperazine: The intermediate is then coupled with 4-(propan-2-yl)piperazine under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Trifluoroacetic acid treatment: The final step involves treating the compound with tris(trifluoroacetic acid) to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(but-3-yn-1-yl)piperidin-4-amine: Shares a similar alkyne group and piperidine ring structure.

    4-piperidin-1-ylpyridine: Contains a piperidine ring but differs in the presence of a pyridine ring.

Uniqueness

1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine is unique due to its combination of piperidine and piperazine rings, along with the but-2-yn-1-yl group. This structure provides a versatile platform for chemical modifications and potential biological activity.

Properties

Molecular Formula

C22H32F9N3O7

Molecular Weight

621.5 g/mol

IUPAC Name

1-(4-piperidin-4-yloxybut-2-ynyl)-4-propan-2-ylpiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H29N3O.3C2HF3O2/c1-15(2)19-12-10-18(11-13-19)9-3-4-14-20-16-5-7-17-8-6-16;3*3-2(4,5)1(6)7/h15-17H,5-14H2,1-2H3;3*(H,6,7)

InChI Key

DGWMCPLTRQSQAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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